Ruboxistaurin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Mechanism of Action

Ruboxistaurin belongs to a class of drugs known as protein kinase C (PKC) inhibitors, specifically targeting the beta isoform (PKC-β). PKC enzymes play a crucial role in various cellular signaling pathways, and their overactivation is implicated in the development of diabetic complications []. Ruboxistaurin acts by binding to the active site of PKC-β, hindering its ability to bind adenosine triphosphate (ATP) and consequently, inhibiting the phosphorylation of downstream substrates. This targeted inhibition aims to disrupt the pathological processes contributing to diabetic complications [].

Applications in Research

Diabetic Retinopathy:

Diabetic retinopathy is a leading cause of vision loss in diabetic individuals. Research suggests that PKC-β activation contributes to the development and progression of this condition []. Studies like the Protein Kinase C Diabetic Retinopathy Study 2 (PKC-DRS2) showed promising results, with ruboxistaurin demonstrating a potential to reduce the risk of sustained vision loss in patients with diabetic retinopathy compared to a placebo []. However, further clinical trials are needed to confirm its efficacy and establish ruboxistaurin as a viable treatment option.

Diabetic Macular Edema:

Diabetic macular edema (DME) is a complication of diabetic retinopathy characterized by fluid accumulation in the macula, leading to vision impairment. Similar to diabetic retinopathy, PKC-β activation is believed to play a role in DME pathogenesis. The PKC Beta Inhibitor Diabetic Macular Edema (PKC-DMES) trial investigated the effectiveness of ruboxistaurin in DME management. While the primary outcome of the study did not reach statistical significance, secondary analyses suggested ruboxistaurin may delay the progression of DME to a sight-threatening stage []. Further research is needed to solidify its role in DME treatment.

Other Potential Applications:

Beyond diabetic complications, ruboxistaurin is being explored in pre-clinical and early-stage clinical studies for its potential role in various other conditions, including:

Ruboxistaurin is an investigational drug primarily studied for its potential in treating diabetic complications, particularly diabetic peripheral neuropathy and diabetic retinopathy. It is classified as a selective inhibitor of protein kinase C-beta, a key enzyme involved in various cellular processes, including cell growth and differentiation. The chemical formula for Ruboxistaurin is with a molar mass of approximately 468.55 g/mol .

Ruboxistaurin acts as a selective inhibitor of protein kinase C beta (PKCβ) [, ]. PKCβ is an enzyme involved in various cellular processes, and its overactivation has been linked to the development of diabetic retinopathy []. By inhibiting PKCβ, Ruboxistaurin may help to protect retinal cells from damage caused by diabetes [].

The biological activity of Ruboxistaurin is largely centered on its role as a protein kinase C-beta inhibitor. This mechanism has been implicated in the modulation of pathways associated with diabetic complications. In clinical trials, Ruboxistaurin has shown promise in improving neurological function in patients with diabetic peripheral neuropathy, although results have been mixed regarding its efficacy in enhancing quality of life and other clinical outcomes . Additionally, it has been investigated for its effects on diabetic retinopathy, with some studies indicating potential benefits in slowing disease progression .

Ruboxistaurin has been primarily investigated for:

- Diabetic Peripheral Neuropathy: A common complication of diabetes characterized by nerve damage.

- Diabetic Retinopathy: A diabetes-related eye disease that can lead to blindness.

- Diabetic Nephropathy: Kidney damage resulting from diabetes.

Although it has shown potential in clinical trials, Ruboxistaurin has not received regulatory approval for any medical use as of now .

Studies investigating the interactions of Ruboxistaurin have focused on its pharmacokinetics and potential drug-drug interactions. Given that it is metabolized by cytochrome P450 3A4, caution is advised when co-administering with other medications that may inhibit or induce this enzyme, as this could alter the efficacy and safety profile of Ruboxistaurin . Additionally, interactions with other protein kinase inhibitors may also be relevant due to overlapping signaling pathways.

Ruboxistaurin belongs to a class of compounds known as protein kinase C inhibitors. Here are some similar compounds:

| Compound Name | Mechanism of Action | Primary Use | Unique Features |

|---|---|---|---|

| Bisindolylmaleimide | Inhibits multiple PKC isoforms | Cancer treatment | Broad-spectrum PKC inhibition |

| Enzastaurin | Inhibits protein kinase C | Cancer treatment | Selective for PKC-beta and PKC-delta |

| AEB071 | Selective PKC inhibitor | Psoriasis | Targets specific isoforms |

| Sotrastaurin | Inhibits protein kinase C | Cancer treatment | Developed for hematological malignancies |

Uniqueness of Ruboxistaurin: Unlike many other PKC inhibitors, Ruboxistaurin has been specifically targeted towards diabetic complications rather than cancer or inflammatory diseases. Its selective inhibition of PKC-beta may provide a tailored approach to managing conditions like diabetic neuropathy and retinopathy without broad systemic effects typical of less selective compounds .

Initial Discovery and Synthetic Origins

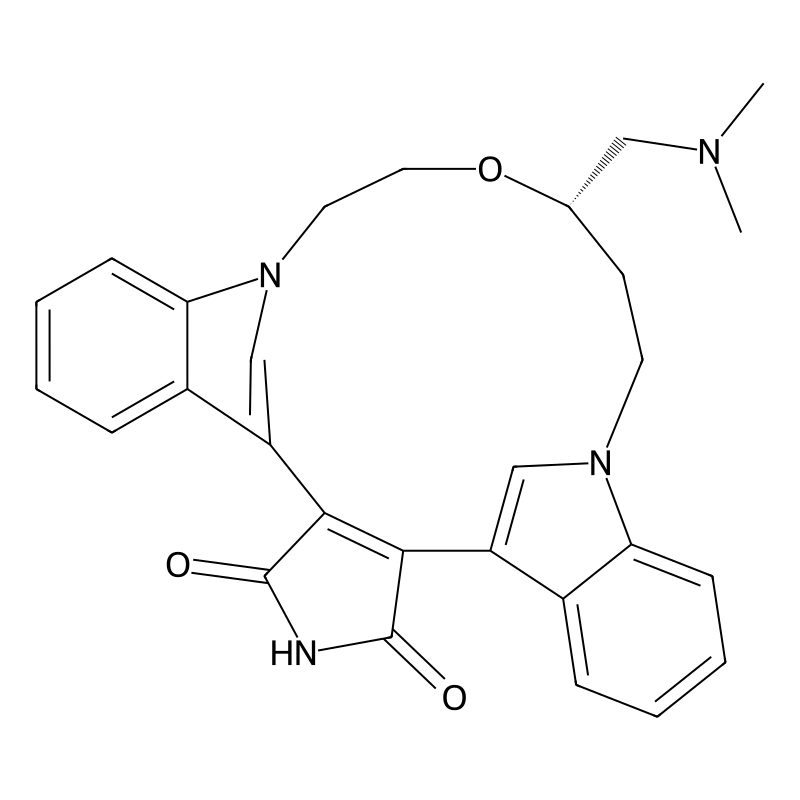

Ruboxistaurin emerged from efforts to modify natural product scaffolds for enhanced selectivity and pharmacokinetic properties. Its structural foundation derives from staurosporine, a microbial alkaloid isolated from Streptomyces staurosporeus, known for broad-spectrum kinase inhibition [4] [8]. Unlike staurosporine’s non-selective kinase activity, ruboxistaurin was engineered to target PKC-β isoforms selectively. This redesign involved replacing staurosporine’s lactam ring with a symmetric bisindolylmaleimide core and introducing a dimethylamine-substituted side chain, which improved isoform specificity [5] [8].

The compound was first disclosed in Eli Lilly’s 1994 patent (EP0657458), which described its synthesis and PKC inhibitory activity [4]. Early preclinical studies demonstrated nanomolar potency against PKC-β1 (IC₅₀ = 4.7 nM) and PKC-β2 (IC₅₀ = 5.9 nM), with >1,000-fold selectivity over other PKC isoforms [5] [8].

Key Developmental Milestones

Ruboxistaurin’s development timeline reflects both optimism and regulatory hurdles:

- 2006: A New Drug Application (NDA) submitted to the FDA after Phase III trials showed a 41% reduction in sustained moderate vision loss (SMVL) in diabetic retinopathy patients [2].

- 2006: FDA issued an “approvable letter” requesting an additional five-year trial, which Eli Lilly did not pursue [1] [2].

- 2023: Ongoing research into its structural analogs continues, as evidenced by recent synthetic methodologies published in Pharmaceuticals [5] [8].

Despite its investigational status, ruboxistaurin remains a benchmark for PKC-β inhibitor design, influencing subsequent compounds like enzastaurin [5].

Table 1: Ruboxistaurin Development Timeline

| Year | Milestone | Significance |

|---|---|---|

| 1994 | Patent filed (EP0657458) | First disclosure of synthetic methodology [4] |

| 2006 | NDA submission | Phase III data on diabetic retinopathy [2] |

| 2006 | FDA approvable letter | Regulatory setback requiring new trial [1] |

Structural Lineage from Staurosporine

Ruboxistaurin’s macrocyclic architecture diverges from staurosporine’s indolocarbazole framework. Key modifications include:

- Replacement of the glycosidic bond with an open-chain dimethylamine linker [4] [8].

- Symmetrical bisindolylmaleimide core instead of an asymmetrical lactam ring [5].

These changes reduced off-target kinase interactions while maintaining high affinity for PKC-β [8].

Research Evolution and Significance

Clinical Trials and Mechanistic Insights

Ruboxistaurin’s most extensive clinical evaluation occurred in diabetic retinopathy (DR) trials. Pooled data from two Phase III studies (n=813) demonstrated:

- 41% relative risk reduction in SMVL (6.1% vs. 10.2% placebo) [2] [6].

- No significant impact on DR progression rates, highlighting its role in mitigating complications rather than reversing pathology [6].

Subsequent studies explored broader applications:

- Cardiac Function: In diabetic rats, ruboxistaurin preserved left ventricular ejection fraction (LVEF) and attenuated fibrosis by inhibiting PKC-β–mediated collagen deposition [7].

- Neuropathy: Preclinical models suggested reduced nerve conduction deficits, though human trials remain lacking [7].

Synthesis and Structural Optimization

The synthesis of ruboxistaurin, detailed in patent EP2181999A1, involves a multi-step sequence:

- Preparation of L-2-deoxyribose 1-cyano-3,4-dibenzoate [4].

- Deprotection and cyclization to form the bisindolylmaleimide core [4] [5].

- Functionalization with dimethylamine to enhance solubility and target engagement [5].

Table 2: Key Synthetic Steps for Ruboxistaurin

| Step | Reaction | Purpose |

|---|---|---|

| 1 | Cyanation of L-2-deoxyribose | Introduce nitrile group for cyclization |

| 2 | Maleimide ring formation | Construct bisindolylmaleimide core |

| 3 | Dimethylamine substitution | Improve PKC-β selectivity and solubility |

Broader Implications for Kinase Inhibitor Design

Ruboxistaurin’s bisindolylmaleimide scaffold has inspired derivatives with varied bioactivities:

- Enzastaurin: A structurally similar PKC-β inhibitor repurposed for oncology [5].

- 7-Azaindole analogs: Explored for enhanced blood-retinal barrier penetration [5].

Molecular Classification as a Macrocyclic Bisindolylmaleimide Compound

Structural Features and Isoform Selectivity

Ruboxistaurin (C₂₈H₂₈N₄O₃; MW 468.5 g/mol) belongs to the bisindolylmaleimide class, characterized by:

- Two indole moieties linked via a maleimide ring [3] [5].

- Dimethylamine side chain at the maleimide N-position, critical for PKC-β binding [5] [8].

X-ray crystallography reveals that the dimethylamine group occupies a hydrophobic pocket in PKC-β’s ATP-binding site, displacing water molecules that stabilize other isoforms [8].

Pharmacophore Analysis

The compound’s activity depends on three regions:

- Indole rings: Engage in π-π stacking with Phe629 and Phe669 in PKC-β [8].

- Maleimide carbonyls: Form hydrogen bonds with Lys506 and Glu605 [8].

- Dimethylamine group: Enhances solubility and induces conformational changes in the kinase domain [5].

Comparative Structural Analysis

Ruboxistaurin’s selectivity arises from subtle differences versus pan-kinase inhibitors:

Table 3: Ruboxistaurin vs. Staurosporine

| Feature | Ruboxistaurin | Staurosporine |

|---|---|---|

| Core structure | Bisindolylmaleimide | Indolocarbazole |

| Glycosidic linkage | Open-chain dimethylamine | Lactam ring |

| PKC-β selectivity | IC₅₀ = 4.7 nM | IC₅₀ > 100 nM (non-selective) |

| Clinical application | Diabetic complications (investigational) | Oncology (non-selective toxicity) |

Isoform-Specific Inhibition Profile

Ruboxistaurin demonstrates exceptional selectivity for protein kinase C beta isoforms, exhibiting half-maximal inhibitory concentrations of 4.7 nanomolar for protein kinase C beta I and 5.9 nanomolar for protein kinase C beta II [5] [6]. This selectivity profile extends across the protein kinase C family, with significantly reduced potency against other isoforms: protein kinase C eta (52 nanomolar), protein kinase C delta (250 nanomolar), protein kinase C gamma (300 nanomolar), protein kinase C alpha (360 nanomolar), and protein kinase C epsilon (600 nanomolar) [5]. Most notably, ruboxistaurin exhibits minimal activity against protein kinase C zeta, with an half-maximal inhibitory concentration exceeding 100 micromolar, representing a selectivity ratio greater than 21,000-fold [5].

Adenosine Triphosphate-Competitive Binding Mechanism

The inhibitory mechanism of ruboxistaurin involves competitive binding to the adenosine triphosphate binding domain of protein kinase C beta [5] [7]. Molecular modeling studies have revealed that ruboxistaurin occupies the catalytic site through specific protein-ligand interactions, with binding free energy calculations correlating well with experimental half-maximal inhibitory concentration values [8]. The three-dimensional structural analysis demonstrates that ruboxistaurin binding interferes with adenosine triphosphate binding and subsequent phosphorylation of downstream substrates [8] [9].

| PKC Isoform | IC50 (nM) | Selectivity Ratio |

|---|---|---|

| PKCβI | 4.7 | 1.0 |

| PKCβII | 5.9 | 1.3 |

| PKCη | 52 | 11.1 |

| PKCδ | 250 | 53.2 |

| PKCγ | 300 | 63.8 |

| PKCα | 360 | 76.6 |

| PKCε | 600 | 127.7 |

| PKCζ | >100,000 | >21,277 |

Diacylglycerol-Protein Kinase C Signaling Pathway Modulation

Hyperglycemia-Induced Diacylglycerol Synthesis

Under hyperglycemic conditions, enhanced glucose metabolism leads to increased de novo synthesis of diacylglycerol, a physiological activator of protein kinase C [10] [11] [12]. This elevation in diacylglycerol concentrations results in preferential activation of protein kinase C beta isoforms, which subsequently phosphorylate numerous downstream substrates involved in cellular dysfunction [1] [10]. The activation process involves translocation of protein kinase C beta from the cytosol to cellular membranes, where it encounters elevated diacylglycerol levels [13].

Ruboxistaurin Intervention in Protein Kinase C Activation

Ruboxistaurin effectively interrupts this pathological cascade by binding to the active site of protein kinase C beta, preventing the enzyme from phosphorylating its target substrates even in the presence of elevated diacylglycerol concentrations [9] [5]. Studies demonstrate that ruboxistaurin treatment significantly reduces the membrane-to-cytosolic ratio of protein kinase C beta I and normalizes protein kinase C beta II activity in diabetic animal models [13]. This intervention effectively blocks the hyperglycemia-induced activation of protein kinase C beta without affecting the upstream diacylglycerol synthesis [10].

Transforming Growth Factor Beta Signaling Pathway

Protein Kinase C Beta-Mediated Transforming Growth Factor Beta Activation

Protein kinase C beta activation directly influences the transforming growth factor beta signaling pathway through multiple mechanisms [14] [15]. In diabetic conditions, activated protein kinase C beta promotes increased expression of transforming growth factor beta 1, leading to enhanced phosphorylation and activation of Smad2 and Smad3 transcription factors [14] [15]. This cascade results in the upregulation of fibrotic gene expression and extracellular matrix production, contributing to tissue remodeling and dysfunction [16] [14].

Ruboxistaurin-Mediated Pathway Suppression

Ruboxistaurin treatment significantly attenuates transforming growth factor beta 1 signaling by reducing both messenger ribonucleic acid and protein expression levels [14] [15]. In experimental diabetic nephropathy models, ruboxistaurin administration decreased transforming growth factor beta 1 expression and significantly reduced phosphorylated Smad2 and Smad3 levels [14] [15]. Additionally, ruboxistaurin treatment prevented the reduction in growth factor receptor-bound protein 2-related adaptor protein expression, which plays a crucial role in cellular signaling regulation [14] [15].

| Pathway | Primary Effect | Mechanism | Cellular Outcome |

|---|---|---|---|

| Diacylglycerol-PKC Pathway | Direct inhibition | Competitive ATP binding site inhibition | Reduced PKC activation |

| TGF-β1/Smad Pathway | Downstream suppression | Reduced TGF-β1, Smad2/3 expression | Decreased fibrosis |

| MAPK/ERK Pathway | Indirect modulation | Suppressed ERK1/2 phosphorylation | Reduced proliferation |

| Nuclear Factor-κB Pathway | Downstream inhibition | Decreased NFκB p65 expression | Decreased inflammation |

| VEGF Signaling Pathway | Indirect suppression | Inhibited VEGF-induced endothelial response | Inhibited angiogenesis |

| Calcium Signaling Pathway | Indirect modulation | Normalized SERCA-2A ATPase function | Improved calcium handling |

Mitogen-Activated Protein Kinase and Extracellular Signal-Regulated Kinase Pathways

Protein Kinase C Beta Cross-Talk with Mitogen-Activated Protein Kinase Signaling

Protein kinase C beta exhibits complex interactions with the mitogen-activated protein kinase pathway, particularly through modulation of extracellular signal-regulated kinase 1 and 2 phosphorylation [17] [18]. Under pathological conditions, protein kinase C beta activation can directly influence the Ras-Raf-mitogen-activated protein kinase kinase-extracellular signal-regulated kinase cascade, leading to enhanced cellular proliferation and survival signaling [18]. This cross-talk mechanism contributes to the pathogenesis of various diabetic complications through sustained activation of growth-promoting pathways [18].

Ruboxistaurin Effects on Extracellular Signal-Regulated Kinase Phosphorylation

Ruboxistaurin treatment effectively suppresses extracellular signal-regulated kinase 1 and 2 phosphorylation in various cellular contexts [17]. In vascular endothelial growth factor-stimulated human umbilical vein endothelial cells, ruboxistaurin inhibited both extracellular signal-regulated kinase 1/2 and Akt phosphorylation in a concentration-dependent manner [17]. This inhibition resulted in reduced cell proliferation, migration, and tube formation, demonstrating the compound's anti-angiogenic properties [17]. The suppression of extracellular signal-regulated kinase signaling by ruboxistaurin contributes to its therapeutic effects in preventing pathological neovascularization [17].

Nuclear Factor Kappa B Inflammatory Signaling Pathway

Protein Kinase C Beta-Mediated Nuclear Factor Kappa B Activation

The relationship between protein kinase C beta and nuclear factor kappa B signaling represents a critical pathway in inflammatory responses [19]. Hyperglycemia-induced protein kinase C beta activation leads to enhanced nuclear factor kappa B p65 expression and increased phosphorylation of inhibitor of kappa B proteins [19]. This cascade results in nuclear translocation of nuclear factor kappa B and subsequent transcription of pro-inflammatory genes, including tumor necrosis factor alpha and various interleukins [19].

Anti-Inflammatory Effects of Ruboxistaurin

Ruboxistaurin administration significantly reduces nuclear factor kappa B p65 expression and phosphorylated inhibitor of kappa B levels in diabetic animal models [19]. Treatment with ruboxistaurin decreased the expression of downstream inflammatory mediators, including tumor necrosis factor alpha and interleukin-6 [20]. This anti-inflammatory effect contributes to the compound's protective properties in various tissues, including cardiac, renal, and vascular systems [19] [20].

Calcium Signaling and Contractile Function Pathways

Protein Kinase C Beta Effects on Calcium Homeostasis

Protein kinase C beta activation significantly impacts cellular calcium handling mechanisms, particularly in cardiac tissue [21] [13]. Under diabetic conditions, protein kinase C beta phosphorylates key calcium regulatory proteins, including phospholamban and sarco/endoplasmic reticulum calcium adenosine triphosphatase [21] [13]. These modifications result in impaired calcium reuptake into the sarcoplasmic reticulum and compromised cardiac contractile function [21] [13].

Ruboxistaurin Restoration of Calcium Signaling

Ruboxistaurin treatment normalizes calcium handling proteins in diabetic cardiomyopathy models [21] [13]. The compound restores sarco/endoplasmic reticulum calcium adenosine triphosphatase 2A expression and normalizes phospholamban phosphorylation levels [21] [13]. These effects contribute to improved diastolic function and enhanced cardiac contractility observed in ruboxistaurin-treated animals [21] [13]. The restoration of calcium homeostasis represents a key mechanism underlying ruboxistaurin's cardioprotective effects [21].

| Target Protein | Target Type | Effect of Ruboxistaurin | Functional Impact |

|---|---|---|---|

| PKCβI/βII | Primary kinase | Direct inhibition | Reduced kinase activity |

| Smad2 | Transcription factor | Reduced expression | Decreased fibrotic signaling |

| Smad3 | Transcription factor | Reduced phosphorylation | Decreased fibrotic signaling |

| ERK1/2 | Kinase | Reduced phosphorylation | Reduced proliferation |

| Akt | Kinase | Reduced phosphorylation | Reduced survival signaling |

| p21Cip1/WAF1 | Cell cycle regulator | Modified localization | Enhanced cell cycle control |

| SERCA-2A ATPase | Calcium ATPase | Normalized expression | Improved calcium transport |

| Phospholamban | Regulatory protein | Normalized phosphorylation | Enhanced calcium regulation |

Vascular Endothelial Growth Factor Signaling Modulation

Protein Kinase C Beta in Angiogenic Signaling

Protein kinase C beta plays a pivotal role in vascular endothelial growth factor-mediated angiogenic responses [17]. Under pathological conditions, protein kinase C beta activation enhances endothelial cell proliferation, migration, and tube formation in response to vascular endothelial growth factor stimulation [17]. This pathway contributes to pathological neovascularization observed in diabetic retinopathy and other vascular complications [17].

Anti-Angiogenic Properties of Ruboxistaurin

Ruboxistaurin demonstrates potent anti-angiogenic effects through inhibition of vascular endothelial growth factor-induced cellular responses [17]. In human umbilical vein endothelial cells, ruboxistaurin treatment significantly reduced vascular endothelial growth factor-stimulated cell proliferation, migration, and tube formation [17]. The compound also suppressed vascular endothelial growth factor-induced phosphorylation of extracellular signal-regulated kinase 1/2 and Akt, key mediators of angiogenic signaling [17]. These effects translate to reduced pathological neovascularization in experimental models of retinal disease [17].

Cellular Adhesion and Endothelial Function Pathways

Hyperglycemia-Induced Monocyte-Endothelial Adhesion

Under hyperglycemic conditions, protein kinase C beta activation promotes increased adhesion of monocytes to endothelial cells, representing an early step in atherogenesis [22] [10]. This enhanced adhesion occurs through protein kinase C beta-mediated upregulation of adhesion molecules, including intercellular adhesion molecule-1, vascular cell adhesion molecule-1, and E-selectin [22]. The increased monocyte-endothelial interaction contributes to inflammatory responses and vascular dysfunction [22].

Ruboxistaurin Normalization of Endothelial Function

Ruboxistaurin treatment effectively normalizes monocyte-endothelial adhesion under hyperglycemic conditions [22] [10]. In human umbilical vein endothelial cell studies, ruboxistaurin reduced glucose-induced monocyte adhesion by approximately 30.9 percent, restoring adhesion levels to those observed under normoglycemic conditions [22] [10]. This effect occurred without significant changes in adhesion molecule expression, suggesting that ruboxistaurin acts through alternative mechanisms, possibly involving increased nitric oxide production [22] [12].

| Cellular Process | Normal PKC State | Hyperglycemic/Disease State | Effect of Ruboxistaurin | Mechanism |

|---|---|---|---|---|

| Cell Adhesion | Baseline adhesion | Increased monocyte adhesion | Normalized adhesion (-30.9%) | Reduced PKCβ-mediated adhesion molecule expression |

| Endothelial Function | Normal vasodilation | Impaired vasodilation | Improved vasodilation | Increased nitric oxide production |

| Cardiac Contractility | Optimal contraction | Reduced contractility | Enhanced contractility | Normalized calcium handling proteins |

| Renal Function | Normal filtration | Increased albumin excretion | Reduced albuminuria (-24%) | Reduced TGF-β signaling |

| Vascular Permeability | Controlled permeability | Increased permeability | Restored barrier function | Restored endothelial barrier |

| Inflammatory Response | Balanced response | Enhanced inflammation | Reduced inflammatory markers | Decreased NFκB activation |